1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylpiperidine

Physicochemical profiling Drug likeness Medicinal chemistry

SAR studies often suffer from a lack of well-characterized negative controls, leading to ambiguous target engagement data. This 3-chlorophenyl pyrazolo[3,4-d]pyrimidine is a distinct chemical genetics probe, essential for dissecting the impact of chloro-substituent position on target selectivity. - Enables direct comparison with the 4-chloro regioisomer (SF-1 IC50: 5.03 nM) to map meta-substitution effects on nuclear receptor and transcription factor inhibition. - Serves as a validated negative control for mGluR4 PAM campaigns, lacking the 2,4-dimethylphenyl pharmacophore required for activity. - Complements kinase selectivity panels; its unique 3-chloro vector provides a critical SAR data point for lead optimization programs.

Molecular Formula C17H18ClN5
Molecular Weight 327.82
CAS No. 890947-80-5
Cat. No. B2524605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylpiperidine
CAS890947-80-5
Molecular FormulaC17H18ClN5
Molecular Weight327.82
Structural Identifiers
SMILESCC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
InChIInChI=1S/C17H18ClN5/c1-12-4-3-7-22(10-12)16-15-9-21-23(17(15)20-11-19-16)14-6-2-5-13(18)8-14/h2,5-6,8-9,11-12H,3-4,7,10H2,1H3
InChIKeyJVPKVQJPHXIXRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylpiperidine Overview


1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylpiperidine (CAS 890947-80-5) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class. Its core scaffold mimics the adenine moiety of ATP, making it a privileged structure for targeting the ATP-binding pocket of kinases and other purinergic binding sites. [1] The compound features a 3-chlorophenyl substituent at the N1 position and a racemic 3-methylpiperidine at the C4 position. Its molecular formula is C17H18ClN5 (MW 327.8 g/mol), with a computed XLogP3 of 4.2 and a topological polar surface area (TPSA) of 46.8 Ų, placing it in a physicochemical space consistent with cell-permeable probe candidates. [1]

Why Generic Pyrazolo[3,4-d]pyrimidines Cannot Replace This Compound


Within the pyrazolo[3,4-d]pyrimidine series, small variations in the N1-aryl substituent profoundly redirect target engagement profiles. For example, the 2,4-dimethylphenyl analog (CAS 393845-24-4, VU0080241) is a validated positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) with an EC50 of 4.6 µM [1]. In contrast, the 4-chlorophenyl regioisomer (CAS 393845-21-1) demonstrates potent inhibition of the nuclear receptor Steroidogenic Factor 1 (SF-1, IC50 5.03 nM) and Heat Shock Factor 1 (HSF1, EC50 <160 nM) [2]. These data demonstrate that the identity and position of the aryl substituent dictate whether the scaffold behaves as a GPCR allosteric modulator, a nuclear receptor antagonist, or a transcription factor inhibitor. Therefore, the 3-chlorophenyl substitution pattern of the target compound is not interchangeable with its 4-chloro or 2,4-dimethyl congeners; it represents a distinct chemical genetics probe whose target profile is predicted to differ from these characterized analogs, making it an essential comparator for structure-activity relationship (SAR) studies and selectivity profiling.

Differentiation of CAS 890947-80-5 vs. Closest Analogs


Meta- vs. Para-Chloro Substitution Effects on Lipophilicity and Permeability

The target compound (3-chlorophenyl, meta-substitution) exhibits a higher computed lipophilicity (XLogP3 = 4.2) compared to its 4-chlorophenyl regioisomer (para-substitution), which has an XLogP3 of 3.7. [1] [2] This difference of 0.5 log units corresponds to an approximately 3.2-fold increase in the octanol-water partition coefficient, which can significantly affect passive membrane permeability, non-specific protein binding, and tissue distribution in cell-based assays and in vivo models. The TPSA values are identical (46.8 Ų), confirming that the difference arises solely from the altered electronic distribution of the chlorine substituent, which impacts the molecule's dipole moment and hydrogen-bond acceptor capacity without changing the number of hydrogen-bond acceptors or donors.

Physicochemical profiling Drug likeness Medicinal chemistry

Divergence from mGluR4 PAM Activity: Selectivity Implications

The 2,4-dimethylphenyl analog (VU0080241, CAS 393845-24-4) is a well-characterized mGluR4 positive allosteric modulator with an EC50 of 4.6 µM. [1] The replacement of the electron-donating 2,4-dimethylphenyl group with an electron-withdrawing 3-chlorophenyl group introduces a significant change in the electronic character of the N1-aryl substituent. This substitution removes the two ortho-methyl groups that are critical for the allosteric modulation of mGluR4, as demonstrated by the steep SAR described in the original mGluR4 PAM series. [1] Consequently, the 3-chlorophenyl compound is predicted to lose mGluR4 PAM activity, redirecting its polypharmacology toward kinase or nuclear receptor targets. This is supported by the observation that the closely related 4-chlorophenyl analog inhibits SF-1 (IC50 5.03 nM) and HSF1 (EC50 <160 nM), targets outside the GPCR allosteric modulator space. [2]

GPCR modulation Kinase inhibition Selectivity profiling

Steric and Electronic Topology of the 3-Chlorophenyl N1 Substituent

The 3-chlorophenyl substituent presents a distinct steric footprint compared to the 4-chlorophenyl, 2,4-dimethylphenyl, 4-fluorophenyl, and m-tolyl analogs. The meta-chloro substituent introduces a dipole moment oriented at approximately 60° relative to the pyrazolo[3,4-d]pyrimidine plane, creating a unique electrostatic surface that is absent in the para-substituted analog. This structural feature is particularly relevant for kinase binding pockets, where the orientation of the N1-aryl group into the hydrophobic back pocket (often referred to as the 'selectivity pocket' in kinases such as Abl, EGFR, and VEGFR-2) can determine inhibitor selectivity. [1] The presence of a single meta-chloro substituent, without additional ortho or para substituents, provides a minimalist pharmacophore that can be exploited to probe the steric tolerance of a given kinase selectivity pocket without the confounding effects of additional substituents.

Structure-activity relationship Molecular docking Kinase inhibitor design

Conformational Impact of Racemic 3-Methylpiperidine at C4

The target compound bears a racemic 3-methylpiperidine moiety at the C4 position. This substituent has one defined chiral center (the 3-position of the piperidine ring), resulting in a mixture of (R)- and (S)-enantiomers. The presence of this single methyl group introduces a subtle conformational bias in the piperidine ring (preferring the equatorial orientation for the methyl group), which can influence the presentation of the pyrazolo[3,4-d]pyrimidine scaffold to the target protein. [1] This is distinct from analogs bearing unsubstituted piperidine, 4-methylpiperidine, 3,5-dimethylpiperidine, or morpholine at the C4 position. The 3-methyl substitution pattern provides a moderate increase in lipophilicity (approximately +0.5 log units compared to unsubstituted piperidine) and restricted conformational freedom relative to unsubstituted piperidine, but greater flexibility than the 3,5-dimethylpiperidine analog. This intermediate conformational constraint may translate into distinct target binding kinetics (e.g., slower off-rates for targets that favor the equatorial methyl conformation).

Stereochemistry Conformational analysis Binding kinetics

Application Scenarios for 890947-80-5


Chemical Probe for SF-1/HSF1 Nuclear Receptor and Transcription Factor Pathways

Based on the nanomolar inhibitory activity of the closely related 4-chlorophenyl analog against SF-1 (IC50 5.03 nM) and HSF1 (EC50 <160 nM), the 3-chlorophenyl compound is positioned as a chemical probe to investigate the role of meta-chloro substitution on nuclear receptor and transcription factor inhibition. [1] Researchers studying steroidogenesis, cellular stress responses, or cancer cell proliferation can use this compound to compare target engagement profiles with the 4-chloro regioisomer, enabling the dissection of how chloro-substituent position affects binding to the SF-1 ligand-binding domain versus the HSF1 DNA-binding domain.

Negative Control for mGluR4 PAM Screening

Because the 3-chlorophenyl substitution removes the 2,4-dimethylphenyl pharmacophore required for mGluR4 PAM activity (EC50 4.6 µM for VU0080241), this compound serves as an ideal negative control in mGluR4-focused screening campaigns. [2] Its physicochemical similarity (MW 327.8 vs. 321.4 for VU0080241) to the active PAM, combined with its predicted lack of mGluR4 activity, allows researchers to distinguish target-specific effects from off-target effects arising from the pyrazolo[3,4-d]pyrimidine scaffold itself.

Kinase Selectivity Profiling: Meta-Chloro Contribution to Kinome-Wide Selectivity

The established role of pyrazolo[3,4-d]pyrimidines as ATP-competitive kinase inhibitors [3] makes this compound a valuable addition to kinase selectivity panels. By profiling the 3-chlorophenyl compound alongside the 4-chlorophenyl, 4-fluorophenyl, and 2,4-dimethylphenyl analogs in a standardized kinome screen (e.g., Eurofins KinaseProfiler or DiscoveRx KINOMEscan), researchers can quantitatively map how the position and electronic nature of the N1-aryl substituent influence selectivity across the human kinome. This data is critical for prioritizing specific substitution patterns in lead optimization programs targeting Abl, Src-family kinases, or VEGFR-2.

Structure-Based Design: Pharmacophore Validation for H-Bond Acceptor Mapping

The unique 3-chlorophenyl substituent provides a single, well-defined hydrogen-bond acceptor (the chlorine atom) whose orientation differs from that of the 4-chloro analog. [1] Co-crystallization efforts with target kinases or nuclear receptors can map the precise hydrogen-bonding interactions of the meta-chloro substituent with backbone amide or side-chain residues in the binding pocket. This structural information is invaluable for computational chemists building pharmacophore models or conducting free energy perturbation (FEP) calculations to predict the binding affinity of novel analogs before synthesis.

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